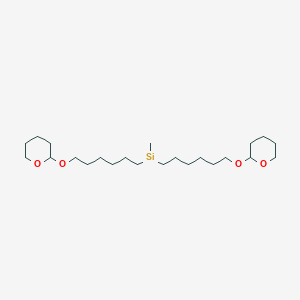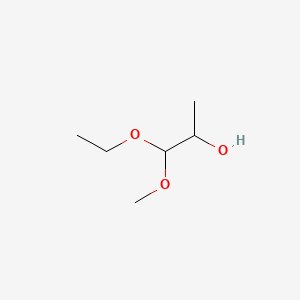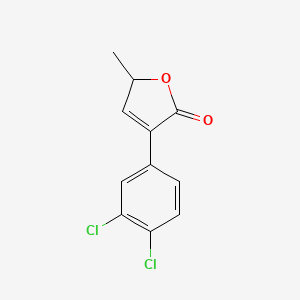![molecular formula C22H17ClN2 B15166960 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- CAS No. 649739-83-3](/img/structure/B15166960.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound , the synthesis might involve:
Step 1: Condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Step 2: Cyclization of the imine intermediate with o-phenylenediamine under acidic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include:
Catalytic hydrogenation: to reduce any unwanted by-products.
Recrystallization: to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines, halogenated quinoxalines.
Scientific Research Applications
Quinoxaline derivatives, including 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline, have various scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of quinoxaline derivatives often involves:
Molecular Targets: Binding to DNA or proteins, disrupting their normal function.
Pathways Involved: Inhibition of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, used as a reference for comparing derivatives.
2,3-Diphenylquinoxaline: Another derivative with different substituents on the quinoxaline core.
2-(3-Chlorophenyl)quinoxaline: A simpler derivative with only one substituent.
Uniqueness
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline: is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
CAS No. |
649739-83-3 |
|---|---|
Molecular Formula |
C22H17ClN2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2/c1-15-9-11-16(12-10-15)13-21-22(17-5-4-6-18(23)14-17)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChI Key |
ZVKMKCJLHCYIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)



![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)

![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

